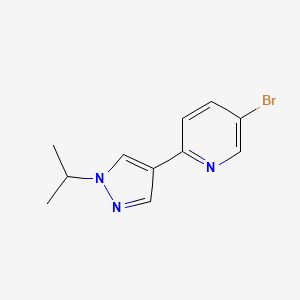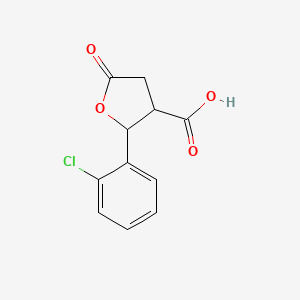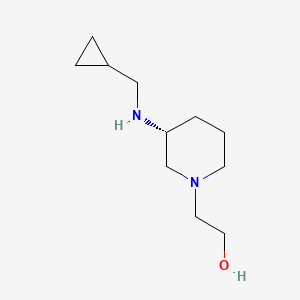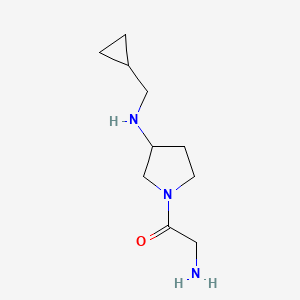
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-isopropyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Similar structure but with a nitro group instead of an isopropyl group.
2-(1H-Pyrazol-4-yl)pyridine: Lacks the bromine atom but shares the pyrazole and pyridine rings.
1-Isopropyl-1H-pyrazole: Contains the pyrazole ring with an isopropyl group but lacks the pyridine ring
Uniqueness
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H12BrN3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
5-bromo-2-(1-propan-2-ylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H12BrN3/c1-8(2)15-7-9(5-14-15)11-4-3-10(12)6-13-11/h3-8H,1-2H3 |
InChI-Schlüssel |
UYAKZALQNLABPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)



![Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11795190.png)
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)






